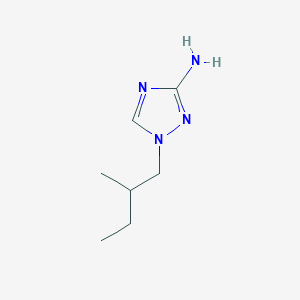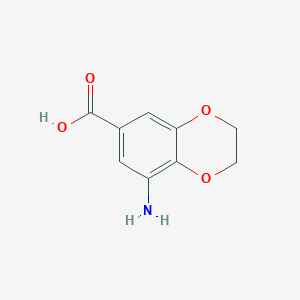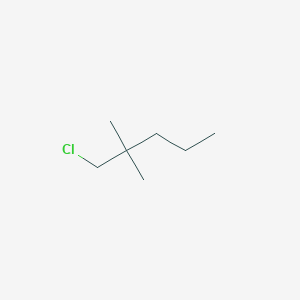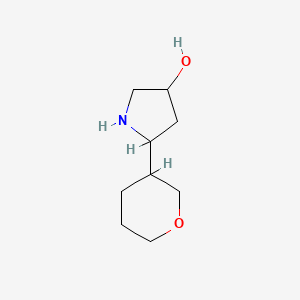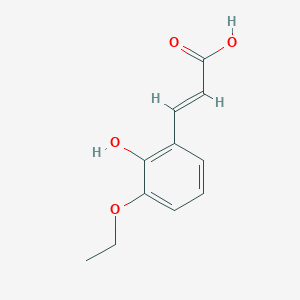
(2E)-3-(3-ethoxy-2-hydroxyphenyl)acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Ethoxy-2-hydroxyphenyl)prop-2-enoic acid is an organic compound with the molecular formula C11H12O4 and a molecular weight of 208.21 g/mol This compound is characterized by the presence of an ethoxy group, a hydroxy group, and a propenoic acid moiety attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Ethoxy-2-hydroxyphenyl)prop-2-enoic acid typically involves the reaction of 3-ethoxyphenol with acrolein in the presence of a base, followed by oxidation to form the desired product . The reaction conditions often include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Ethoxy-2-hydroxyphenyl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The propenoic acid moiety can be reduced to form the corresponding alcohol.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide
Major Products Formed
Oxidation: Formation of 3-(3-ethoxy-2-oxophenyl)prop-2-enoic acid
Reduction: Formation of 3-(3-ethoxy-2-hydroxyphenyl)propan-1-ol
Substitution: Formation of 3-(3-chloro-2-hydroxyphenyl)prop-2-enoic acid
Aplicaciones Científicas De Investigación
3-(3-Ethoxy-2-hydroxyphenyl)prop-2-enoic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-(3-Ethoxy-2-hydroxyphenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cell surface receptors to trigger intracellular signaling cascades.
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(3-Ethoxy-4-hydroxyphenyl)prop-2-enoic acid
- 3-(2-Hydroxyphenyl)prop-2-enoic acid
- 3-(4-Hydroxy-3-methoxyphenyl)prop-2-enoic acid
Uniqueness
3-(3-Ethoxy-2-hydroxyphenyl)prop-2-enoic acid is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of both ethoxy and hydroxy groups allows for diverse chemical reactivity and potential biological activities .
Propiedades
Fórmula molecular |
C11H12O4 |
|---|---|
Peso molecular |
208.21 g/mol |
Nombre IUPAC |
(E)-3-(3-ethoxy-2-hydroxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C11H12O4/c1-2-15-9-5-3-4-8(11(9)14)6-7-10(12)13/h3-7,14H,2H2,1H3,(H,12,13)/b7-6+ |
Clave InChI |
OOGRBIGZYJCACP-VOTSOKGWSA-N |
SMILES isomérico |
CCOC1=CC=CC(=C1O)/C=C/C(=O)O |
SMILES canónico |
CCOC1=CC=CC(=C1O)C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


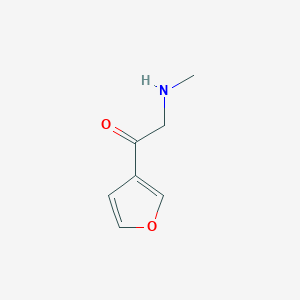

![3-{Bicyclo[2.2.2]octan-2-yl}-3-methyloxirane-2-carbonitrile](/img/structure/B13172809.png)
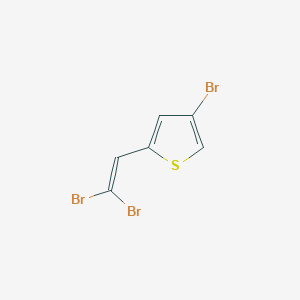
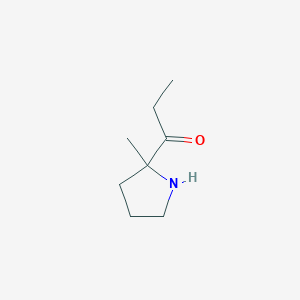
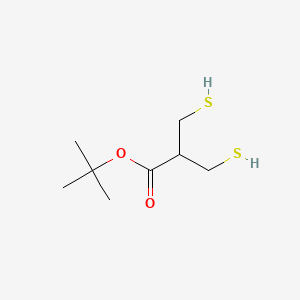
![tert-Butyl N-{3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]-4'-yl}carbamate](/img/structure/B13172836.png)
![5-[2-(Hydroxymethyl)-1,3-thiazol-4-yl]furan-3-carboxylic acid](/img/structure/B13172838.png)

